molecular formula C6H8N6 B6166345 2-(1-methyl-1H-imidazol-4-yl)-2H-1,2,3-triazol-4-amine CAS No. 2294575-85-0

2-(1-methyl-1H-imidazol-4-yl)-2H-1,2,3-triazol-4-amine

Cat. No. B6166345
CAS RN: 2294575-85-0
M. Wt: 164.2
InChI Key:
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Description

2-(1-methyl-1H-imidazol-4-yl)-2H-1,2,3-triazol-4-amine (or MTZ) is a heterocyclic compound with a wide range of applications in the scientific and medical fields. It is a versatile building block that can be used to synthesize a variety of organic molecules. MTZ has been studied extensively over the past few decades, and its diverse range of applications make it a valuable tool for research and development in many areas.

Scientific Research Applications

MTZ has been widely studied for its potential applications in the scientific and medical fields. It has been used as a building block for the synthesis of a variety of organic molecules, including small molecules, polymers, and peptides. It has also been used in the development of novel materials and catalysts, and in the synthesis of pharmaceuticals and other biologically active compounds. In addition, MTZ has been studied for its potential use as a fluorescent probe and for its ability to detect and quantify various biomolecules.

Mechanism of Action

The mechanism of action of MTZ is not fully understood. However, it is believed that the compound binds to proteins and other biomolecules, thereby altering their structure and function. This binding is thought to be mediated by hydrogen bonding and electrostatic interactions between the amine and carboxyl groups of MTZ and the target biomolecules.
Biochemical and Physiological Effects
MTZ has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, as well as to modulate the activity of enzymes and other proteins. In addition, MTZ has been shown to modulate the activity of certain hormones, including testosterone, and to have anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

MTZ has several advantages for use in laboratory experiments. It is a versatile building block that can be used to synthesize a variety of organic molecules, and it is relatively stable and easy to handle. However, it is important to note that MTZ is toxic and should be handled with caution. In addition, the compound can be difficult to purify and has a tendency to form dimers, which can complicate experiments.

Future Directions

MTZ has a wide range of potential applications in the scientific and medical fields. In the future, it may be used to develop novel materials and catalysts, to synthesize pharmaceuticals and other biologically active compounds, and to detect and quantify various biomolecules. In addition, MTZ may be used to study the mechanism of action of various drugs and to develop more effective treatments for various diseases. Finally, further research may be conducted to explore the potential of MTZ as a fluorescent probe and to identify new applications for this versatile compound.

Synthesis Methods

MTZ can be synthesized through a variety of methods, including the Vilsmeier-Haack reaction, the Huisgen cycloaddition reaction, and the Ugi four-component reaction. The Vilsmeier-Haack reaction utilizes a formylation agent, such as formaldehyde, and an acid catalyst to produce MTZ from an aldehyde and an amine. The Huisgen cycloaddition reaction is a click chemistry reaction that produces MTZ from an alkyne and an azide. The Ugi four-component reaction utilizes four components, an amine, an aldehyde, an isocyanide, and a carboxylic acid, to produce MTZ.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(1-methyl-1H-imidazol-4-yl)-2H-1,2,3-triazol-4-amine' involves the reaction of 1-methyl-1H-imidazole-4-carboxaldehyde with sodium azide to form 2-(1-methyl-1H-imidazol-4-yl)-2H-tetrazole. This intermediate is then reduced with hydrogen gas and palladium on carbon catalyst to form 2-(1-methyl-1H-imidazol-4-yl)-2H-1,2,3-triazole-4-amine." "Starting Materials": [ { "Name": "1-methyl-1H-imidazole-4-carboxaldehyde", "Amount": "1 equivalent" }, { "Name": "Sodium azide", "Amount": "2 equivalents" }, { "Name": "Hydrogen gas", "Amount": "1 atm" }, { "Name": "Palladium on carbon catalyst", "Amount": "10 mol%" } ], "Reaction": [ { "Step": "Step 1", "Reactants": "1-methyl-1H-imidazole-4-carboxaldehyde, Sodium azide", "Conditions": "DMF, 80°C, 24 hours", "Products": "2-(1-methyl-1H-imidazol-4-yl)-2H-tetrazole" }, { "Step": "Step 2", "Reactants": "2-(1-methyl-1H-imidazol-4-yl)-2H-tetrazole, Hydrogen gas, Palladium on carbon catalyst", "Conditions": "Ethanol, room temperature, 24 hours", "Products": "2-(1-methyl-1H-imidazol-4-yl)-2H-1,2,3-triazol-4-amine" } ] }

CAS RN

2294575-85-0

Molecular Formula

C6H8N6

Molecular Weight

164.2

Purity

95

Origin of Product

United States

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